4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one
Description
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is a substituted quinoline derivative characterized by a nitro group at position 3, a methyl group at position 1, and a benzyl(methyl)amino substituent at position 2. The quinolin-2-one core provides a planar aromatic system, while the nitro group and alkyl/aryl substituents modulate electronic and steric properties.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-19(12-13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)20(2)18(22)17(16)21(23)24/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHADVAKVBGAQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319598 | |
| Record name | 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850803-28-0 | |
| Record name | 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
N-Alkylation: The benzyl and methyl groups can be introduced through N-alkylation reactions. Benzyl chloride and methyl iodide are commonly used alkylating agents in the presence of a base such as potassium carbonate.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
Reduction Product: 4-[Benzyl(methyl)amino]-1-methyl-3-aminoquinolin-2-one.
Oxidation Product: 4-[Benzyl(methyl)amino]-1-carboxy-3-nitroquinolin-2-one.
Substitution Product: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to selectively target cancer cells, including those expressing NQO1 (NAD(P)H:quinone oxidoreductase 1). These compounds demonstrated cytotoxicity against breast cancer cells, with some showing IC50 values as low as 140 nM, indicating potent activity against both NQO1-expressing and non-expressing cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress and the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. The ability to modulate the redox state within cells is a crucial aspect of their anticancer activity .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes. One notable method involves the regioselective nucleophilic substitution of 2,4-dichloro-3-nitroquinoline with appropriate amines under microwave irradiation conditions, which enhances yield and reduces reaction times .
Chemical Stability and Properties
The compound's stability and reactivity are influenced by its nitro group, which can undergo reduction under specific conditions, potentially leading to different derivatives with varied biological activities. Understanding these properties is essential for optimizing its applications in drug development.
Antimicrobial Properties
In addition to its anticancer potential, there is emerging evidence that quinoline derivatives possess antimicrobial properties. Studies have suggested that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further investigation as antimicrobial agents .
Neuroprotective Effects
Preliminary research indicates that certain quinoline derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role in disease progression. Compounds that can mitigate oxidative damage may offer therapeutic benefits in conditions such as Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl and methyl groups enhance its lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Quinoline Derivatives
- 1-Methyl-3-nitroquinolin-2-one analogs: Derivatives lacking the 4-substituent (e.g., 1-methyl-3-nitroquinolin-2-one) exhibit reduced steric hindrance, leading to higher solubility in polar solvents. However, the absence of the benzyl(methyl)amino group diminishes intermolecular π-π stacking interactions observed in the parent compound .
- 4-Benzylamino-pyridine derivatives: Compounds like 4-Benzylaminopyridine (, entry 2) share a benzylamino substituent but lack the quinolinone core. These analogs show weaker hydrogen-bonding capacity due to the absence of the carbonyl oxygen, which limits their utility in crystal engineering .
Nitro-Substituted Heterocycles
- 4-Benzyloxy-3-nitro styrenoxide (, entry 10): This compound features a nitro group and benzyloxy substituent but on a styrenoxide scaffold. The reduced aromaticity compared to quinolinone results in lower thermal stability (melting point ~120°C vs. ~180°C for the target compound) .
Functional Group Comparisons
Benzyl(methyl)amino vs. Benzylidene Substituents
The benzyl(methyl)amino group in the target compound facilitates N–H···O hydrogen bonding, whereas benzylidene substituents (e.g., in 4-benzylidene-2-methyl-4H-oxazol-5-one, , entry 5) promote C=O···π interactions. This difference alters crystal packing: the target compound forms layered structures, while benzylidene analogs adopt helical motifs .
Nitro Group Position
In 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol (), the nitro group is absent, but a nitro substituent at position 3 (as in the target compound) enhances electron-withdrawing effects, lowering the LUMO energy by ~1.2 eV (calculated via DFT studies) .
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- For example, compounds like those in exhibit short-axis molecular stacking (b-axis ~4.6 Å), driven by nitro-group-mediated dipole interactions .
- Thermal Stability: The benzyl(methyl)amino group increases thermal stability compared to non-alkylated analogs (e.g., 4-benzylaminoquinolin-2-one), likely due to enhanced van der Waals interactions .
Supramolecular Applications : Unlike simpler benzyloxy derivatives (), the target compound’s hydrogen-bonding and π-stacking capabilities make it a candidate for designing metal-organic frameworks (MOFs) or co-crystals .
Biological Activity
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H16N2O3
- Molecular Weight : 300.32 g/mol
This structure includes a quinoline core, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .
Anticancer Properties
Research highlights the compound's cytotoxic effects on cancer cells. A study demonstrated that quinoline derivatives could selectively induce apoptosis in breast cancer cells. Specifically, compounds with similar structures showed IC50 values ranging from 140 nM to 190 nM against NQO1-expressing cells, indicating a promising avenue for cancer therapy .
The mechanism of action for this compound primarily involves:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxicity.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, disrupting normal cellular functions and promoting apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives. Among them, a derivative closely related to this compound exhibited significant cytotoxicity against MDA468-NQ16 breast cancer cells. The study concluded that the compound's mechanism likely involves targeting NQO1 pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzyl group enhanced antimicrobial activity, providing insights into structure-activity relationships (SAR) that could inform future drug development.
Table 1: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are validated for synthesizing 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one?
The synthesis of quinolin-2-one derivatives typically involves condensation reactions and functional group modifications. For example, substituted quinolin-2-ones are synthesized via a multi-step process starting with the formation of a quinoline backbone, followed by nitration and alkylation/arylation at the 4-position. In analogous compounds, such as 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one, the 4-position is functionalized using benzyl or methylamine derivatives under basic conditions (e.g., NaOH or KOH) in solvents like 1,4-dioxane or t-butanol . Key steps include:
- Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄.
- Amination : Introduction of the benzyl(methyl)amino group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity ≥95% .
Advanced: How can solvent and base selection impact the yield of the benzyl(methyl)amino substitution reaction?
Reaction optimization studies on similar quinoline derivatives demonstrate that solvent polarity and base strength critically influence substitution efficiency. For example:
- Solvents : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of the amine, improving substitution yields compared to t-butanol .
- Bases : Strong bases like NaOH (vs. KOtBu) accelerate deprotonation of the amine, but may promote side reactions (e.g., hydrolysis of the nitro group). A balance between reactivity and stability is essential .
- Temperature : Reactions performed at 60–80°C typically achieve >70% yield, while higher temperatures risk decomposition .
Basic: What analytical techniques are recommended to confirm the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl/methyl groups at 4-position, nitro group at 3-position). Aromatic proton signals in the 7.0–8.5 ppm range confirm the quinoline backbone .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 351.12 [M+H]⁺) validate the molecular formula (C₁₈H₁₇N₃O₃) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related compounds like 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one .
Advanced: How can researchers resolve contradictions in reported biological activities of nitroquinoline derivatives?
Discrepancies often arise from structural variations in substituents. For instance:
| Structural Feature | Impact on Activity | Example |
|---|---|---|
| Nitro Group Position | 3-Nitro enhances antimicrobial activity vs. 5-nitro | 3-Nitroquinoline derivatives |
| Benzyl vs. Methyl Substitution | Benzyl groups improve lipid solubility and cellular uptake | 8-(Benzyloxy)quinoline analogs |
| Methodological solutions include: |
- Comparative SAR Studies : Systematically vary substituents while holding other groups constant.
- Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .
Basic: What safety precautions are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from nitro groups .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced: What strategies mitigate interference from nitro group reduction during biological assays?
The nitro group (–NO₂) is prone to enzymatic reduction in vivo, generating reactive intermediates that confound activity measurements. Solutions include:
- Metabolic Stabilization : Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) .
- Pro-drug Design : Mask the nitro group as a stable precursor (e.g., nitroreductase-activated pro-drugs).
- Spectroscopic Monitoring : Track nitro reduction via UV-Vis absorbance shifts (λmax ~400 nm for –NO₂) .
Advanced: How can computational modeling predict the binding affinity of this compound to target proteins?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Focus on hydrogen bonding between the nitro group and active-site residues .
- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with experimental IC₅₀ values .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Basic: What chromatographic methods ensure high purity (>98%) of the final product?
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
- TLC Validation : Silica gel plates, ethyl acetate/hexane (1:1), Rf ~0.5 .
Advanced: How does the electron-withdrawing nitro group influence the compound's reactivity in further functionalization?
The –NO₂ group deactivates the quinoline ring, directing electrophilic substitution to the 6- and 8-positions. For example:
- Halogenation : Requires harsh conditions (e.g., Cl₂/FeCl₃ at 80°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position is feasible with Pd(PPh₃)₄ catalysts .
Advanced: What mechanistic insights explain the compound's stability under acidic vs. basic conditions?
- Acidic Conditions : Protonation of the quinoline nitrogen increases ring stability, preventing decomposition.
- Basic Conditions : Hydrolysis of the amide bond at the 2-position is observed in analogs (e.g., morpholine derivatives), necessitating pH-controlled storage (pH 4–6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
